molecular formula C21H25NO4 B13987197 Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

Cat. No.: B13987197
M. Wt: 355.4 g/mol
InChI Key: XOBPRXNGISDXRY-GOSISDBHSA-N
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Description

Boc-(R)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a [1,1'-biphenyl]-3-yl substituent at the β-position, and an aminomethyl group on the α-carbon of the propanoic acid backbone (Figure 1). This compound is primarily utilized as an intermediate in peptide synthesis and drug development due to its stereochemical specificity and modular functional groups . The Boc group enhances solubility in organic solvents and prevents undesired side reactions during coupling steps.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-8-7-11-17(12-15)16-9-5-4-6-10-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

XOBPRXNGISDXRY-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Boc-(R)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

Detailed Synthetic Routes

Asymmetric Hydrogenation of Lactam-Enamide Intermediates

A common preparative route involves the asymmetric hydrogenation of a lactam-enamide intermediate bearing the biphenyl substituent. This intermediate is synthesized from appropriate biphenyl-substituted precursors. The asymmetric hydrogenation step employs chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) to induce enantioselectivity, favoring the (R)-configuration at the chiral center.

Following hydrogenation, the lactam ring is opened, and the aminomethyl side chain is introduced or revealed. The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to afford the Boc-protected amino acid.

Reductive Amination Approach

Another approach involves the reductive amination of a corresponding aldehyde or ketone intermediate with an amine source, followed by Boc-protection. For example:

  • The biphenyl-substituted propanoic acid derivative bearing a carbonyl group at the 2-position is reacted with tert-butyl carbamate (BocNH2) or ammonia equivalents.
  • Reduction is performed using sodium triacetoxyborohydride (Na(OAc)3BH) or catalytic hydrogenation with Pd/C under hydrogen gas.
  • This yields the Boc-protected aminomethyl group at the 2-position with control over stereochemistry.
Enzymatic or Chemoenzymatic Synthesis

Chemoenzymatic methods have been explored for related biphenyl-substituted amino acids, employing protease enzymes or transaminases to achieve regio- and stereoselective amination. Although specific reports on this compound are limited, these methods offer potential for stereoselective synthesis with high enantiomeric excess.

Representative Experimental Procedure (Literature Example)

Step Reagents and Conditions Yield Notes
1. Preparation of biphenyl-substituted lactam intermediate Reaction of biphenyl bromide with lithio reagents under inert atmosphere at low temperature (-78 °C) 60-70% Strict anhydrous conditions needed
2. Asymmetric hydrogenation Rhodium catalyst with chiral ligand, H2 gas, ambient temperature 80-90% High enantioselectivity (ee > 95%)
3. Ring opening and aminomethyl introduction Hydrolysis under acidic/basic conditions 75-85% Purification by recrystallization
4. Boc-protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), room temperature 90-95% Purity > 98% by HPLC

Analytical Characterization and Enantiomeric Purity

Analytical Techniques

Enantiomeric Purity Validation

The enantiomeric purity of this compound is typically validated by chiral HPLC, showing distinct retention times for (R) and (S) enantiomers. Complementary methods include Mosher’s acid derivatization followed by ^1H NMR to resolve diastereomeric shifts, confirming stereochemical integrity with enantiomeric excess often exceeding 95%.

Comparative Data Table of Key Physicochemical Properties

Property This compound (S)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid (deprotected)
Molecular Formula C21H25NO4 C16H17NO2
Molecular Weight 355.43 g/mol 255.31 g/mol
IUPAC Name (R)-2-(((tert-butoxycarbonyl)amino)methyl)-3-(3-phenylphenyl)propanoic acid (S)-3-([1,1'-biphenyl]-3-yl)-2-aminopropanoic acid
Purity ≥98% ≥95%
Melting Point ~140-145 °C (reported) ~130-135 °C (reported)
LogP 4.12 (calculated) Not reported
TPSA (Topological Polar Surface Area) 75.63 Ų Not reported

Research Discoveries and Notes on Preparation

  • The biphenyl moiety enhances hydrophobic interactions and aromatic stacking, making the compound valuable in molecular recognition studies.
  • The Boc-protected amino acid is a key intermediate in peptide synthesis, enabling selective coupling reactions.
  • Asymmetric hydrogenation remains the most efficient and stereoselective method, with chiral catalysts providing high enantiomeric excess.
  • Reductive amination offers a versatile alternative, especially when starting from aldehyde precursors.
  • Enzymatic methods, while less common for this compound, show promise for greener synthesis with high regio- and stereoselectivity.
  • Purification typically involves recrystallization or flash chromatography, with HPLC and NMR confirming high purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further modified for various applications.

Scientific Research Applications

Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Boc Protection Enantiomer MW (g/mol) Key Features
Boc-(R)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid (Target Compound) [1,1'-Biphenyl]-3-yl, aminomethyl Yes R ~368* High lipophilicity; chiral center critical for biological interactions .
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid [1,1'-Biphenyl]-4-yl, amino No R 241.29 Lacks Boc group; reduced solubility in organic solvents .
(S)-3-([1,1'-Biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid [1,1'-Biphenyl]-3-yl, amino Yes S ~368* Enantiomeric differences may affect receptor binding or metabolic stability .
(R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid 3-Hydroxyphenyl Yes R 281.31 Hydroxyl group enables hydrogen bonding; increased polarity .
(R)-3-(Boc-amino)-2-phenylpropanoic acid Phenyl Yes R ~265* Smaller aromatic group; lower steric hindrance .
Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid Hydroxymethyl Yes R 219.24 Polar hydroxymethyl group; potential for glycosylation or conjugation .

*Calculated based on molecular formula.

Key Observations :

  • Biphenyl Position : The 3-biphenyl isomer (target compound) vs. 4-biphenyl () alters spatial orientation, impacting interactions with hydrophobic binding pockets .
  • Enantiomerism : The S-enantiomer () may exhibit distinct pharmacokinetic profiles compared to the R-configuration .
  • Functional Groups : Hydroxyphenyl () and hydroxymethyl () substituents introduce polarity, contrasting with the lipophilic biphenyl group.

Biological Activity

Introduction

Boc-(R)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 128779-47-5
  • Purity : 95% .

The compound is a derivative of amino acids and is believed to interact with various biological targets. Its biphenyl moiety may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Studies suggest that compounds with similar structures exhibit significant interactions with protein targets, influencing cellular pathways related to growth and apoptosis.

Anticancer Properties

Recent studies indicate that derivatives of biphenyl amino acids can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of:

  • HT-29 Colon Cancer Cells : IC50 values reported around 9 nM.
  • MCF-7 Breast Cancer Cells : IC50 values around 17 nM .

These findings suggest that the compound may possess significant anticancer properties, warranting further investigation.

Binding Affinity Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various proteins involved in cancer progression. The total binding free energy was calculated to be favorable, indicating strong potential for therapeutic application against specific molecular targets .

Study 1: Antitumor Activity

In a study examining the effects of biphenyl derivatives on tumor growth in vivo, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed decreased cell proliferation and increased apoptosis in treated groups .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways affected by this compound. The compound was found to modulate key signaling pathways associated with cell survival and proliferation, including the PI3K/Akt pathway. This modulation was linked to enhanced apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Amino Acid Backbone : Utilizing standard peptide coupling techniques.
  • Boc Protection : Employing tert-butyloxycarbonyl (Boc) groups for protection during synthesis.
  • Final Deprotection and Purification : Removing protective groups and purifying the final product through chromatography .

Q & A

Q. What are the common synthetic routes for Boc-(R)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves three steps:

Coupling of biphenyl groups : A Suzuki-Miyaura cross-coupling reaction can introduce the [1,1'-biphenyl]-3-yl moiety to a propanoic acid backbone.

Aminomethyl group introduction : This is achieved via reductive amination or nucleophilic substitution, using Boc-protected amines to prevent undesired side reactions.

Deprotection and purification : The Boc group is removed under acidic conditions (e.g., HCl in dioxane), followed by purification via recrystallization or column chromatography .

  • Key Reaction : Ester hydrolysis under basic conditions (e.g., 2 M NaOH) and subsequent acidification to precipitate the product, as demonstrated in analogous biphenylpropanoic acid syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm stereochemistry and structural integrity, particularly for the biphenyl and aminomethyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Chiral HPLC : Essential for verifying enantiomeric purity due to the (R)-configuration of the aminomethyl group.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., Boc-protected amine, carboxylic acid) .

Q. How is the Boc group removed without degrading the compound?

  • Methodological Answer : The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0–4°C for 2–4 hours. Post-deprotection, neutralization with a weak base (e.g., NaHCO3_3) ensures stability of the free amine. This method minimizes side reactions like racemization .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)-configured starting materials or chiral catalysts (e.g., BINAP ligands) in asymmetric hydrogenation.
  • Chromatographic Resolution : Chiral stationary phases (e.g., amylose-based columns) separate enantiomers post-synthesis.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Q. What strategies resolve contradictions in NMR data between synthesis batches?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolves dynamic effects causing peak splitting.
  • Solvent Screening : Polar solvents (e.g., DMSO-d6_6) may clarify ambiguous proton environments.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for biphenyl spatial orientation .

Q. How does pH affect the stability of the compound in aqueous solutions?

  • Methodological Answer : Stability studies show:
  • pH 2–4 : Carboxylic acid protonation reduces solubility but enhances stability.
  • pH > 8 : Deprotonation of the amine leads to hydrolysis of the aminomethyl group.
  • Optimal Storage : Lyophilized form at pH 5–6 (buffer: ammonium acetate) prevents degradation during long-term storage .

Key Research Challenges and Solutions

Q. Why do biphenyl group orientations vary in crystallographic studies?

  • Methodological Answer : The biphenyl group’s dihedral angle is influenced by crystallization solvents. Polar solvents (e.g., DMF) favor planar conformations, while non-polar solvents (e.g., toluene) induce twisting. Computational modeling (DFT) predicts preferred conformations for structure-activity relationship (SAR) studies .

Q. How to address low yields in large-scale syntheses?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer during Suzuki coupling.
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs.
  • In-line Analytics : PAT (Process Analytical Technology) monitors reaction progress in real time .

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